molecular formula C11H14ClIN2O2 B8530568 Tert-butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate

Tert-butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate

Cat. No. B8530568
M. Wt: 368.60 g/mol
InChI Key: GBNQARUHLLFIFZ-UHFFFAOYSA-N
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Patent
US07939533B2

Procedure details

To a solution of 1.00 g (2.82 mmol) (6-chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester in 10 ml DMF were added 0.12 g (3.1 mmol) sodium hydride (60% in mineral oil) at −10° C. (The preparation of (6-chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester has been described in US 2002/0022624 A1.) The reaction mixture was allowed to warm to room temperature. After 1 h, the mixture was cooled back to −10° C., and 0.44 ml (7.1 mmol) iodomethane were added during 5 min. The reaction mixture was allowed to warm to room temperature. After 2.5 h at room temperature, the reaction was quenched by addition of 10 ml of a saturated aqueous solution of NaHCO3 and the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated in vacuo. The crude product was purified by column chromatography (silica gel, hexanes/ethyl acetate=4:1) to give 1.06 g (100%) of the title compound as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2002/0022624 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.44 mL
Type
reactant
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:16])[NH:7][C:8]1[CH:9]=[N:10][C:11]([Cl:15])=[CH:12][C:13]=1[I:14])([CH3:4])([CH3:3])[CH3:2].[H-].[Na+].I[CH3:20]>CN(C=O)C>[C:1]([O:5][C:6](=[O:16])[N:7]([C:8]1[CH:9]=[N:10][C:11]([Cl:15])=[CH:12][C:13]=1[I:14])[CH3:20])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C=NC(=CC1I)Cl)=O
Name
Quantity
0.12 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C=NC(=CC1I)Cl)=O
Step Three
Name
2002/0022624 A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.44 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled back to −10° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
After 2.5 h at room temperature
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of 10 ml of a saturated aqueous solution of NaHCO3
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel, hexanes/ethyl acetate=4:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(N(C)C=1C=NC(=CC1I)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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